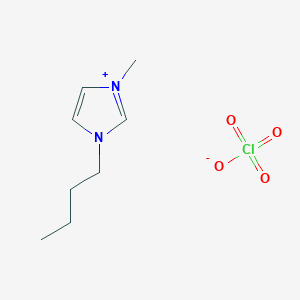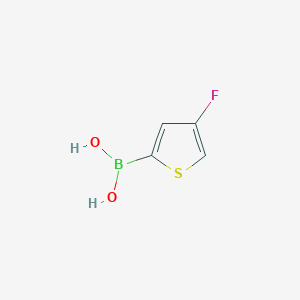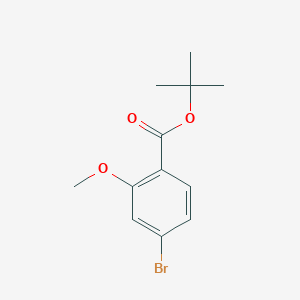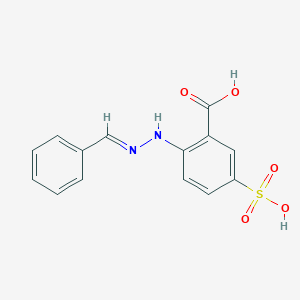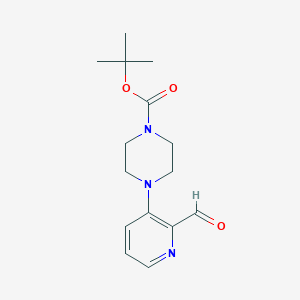
tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate (referred to as TFP) is a compound that has gained significant attention in scientific research due to its potential applications as a biological probe and therapeutic agent. TFP is a piperazine derivative that contains a formylpyridine moiety, which makes it an excellent candidate for studying biological processes that involve pyridine-containing molecules, such as enzymes and receptors. In
Mecanismo De Acción
The mechanism of action of TFP is based on its ability to interact with pyridine-containing molecules, such as enzymes and receptors. TFP can bind to the active site of enzymes and inhibit their activity by blocking substrate binding or catalysis. TFP can also bind to receptors and modulate their activity by either enhancing or inhibiting ligand binding. The exact mechanism of action of TFP depends on the specific enzyme or receptor being studied.
Efectos Bioquímicos Y Fisiológicos
TFP has been shown to have various biochemical and physiological effects, depending on the target molecule being studied. For example, TFP has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases. TFP has also been shown to enhance the activity of nicotinic acetylcholine receptors, which are involved in cognitive function and memory. Additionally, TFP has been shown to have neuroprotective effects by modulating the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFP has several advantages for lab experiments, including its high purity and stability, its ability to selectively interact with pyridine-containing molecules, and its potential as a therapeutic agent. However, TFP also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, TFP may not be suitable for studying molecules that do not contain pyridine moieties.
Direcciones Futuras
There are several future directions for TFP research, including the development of new synthesis methods to improve yield and purity, the investigation of TFP as a potential therapeutic agent for various diseases, and the exploration of TFP's interactions with other molecules, such as proteins and nucleic acids. Additionally, TFP could be used as a tool to study the role of pyridine-containing molecules in various biological processes, such as signal transduction and gene expression.
Aplicaciones Científicas De Investigación
TFP has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and receptor binding assays. TFP has been shown to inhibit the activity of various enzymes, such as monoamine oxidase A and B, and protein tyrosine phosphatases. TFP has also been used as a probe to study the binding of ligands to pyridine-containing receptors, such as nicotinic acetylcholine receptors and NMDA receptors. Additionally, TFP has been investigated as a potential therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
tert-butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-5-4-6-16-12(13)11-19/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGTXIPZCJOKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-formylpyridin-3-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



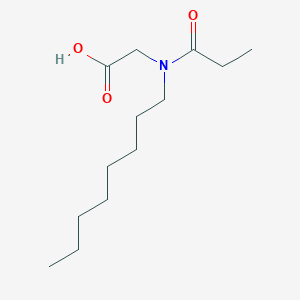
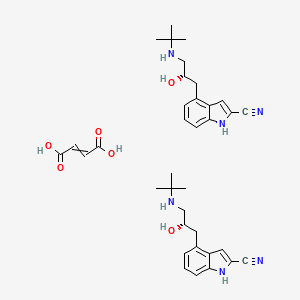
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)
![4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B1401575.png)
![1,3,4,5-Tetrahydro-5-oxa-benzo[B]azepine hcl](/img/structure/B1401576.png)

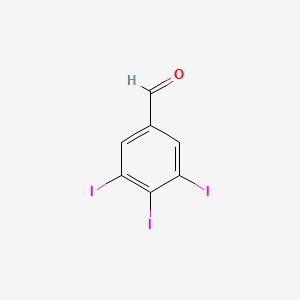
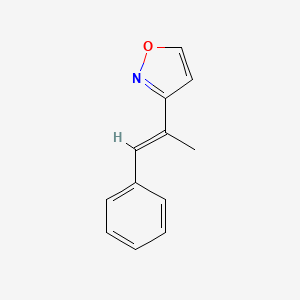
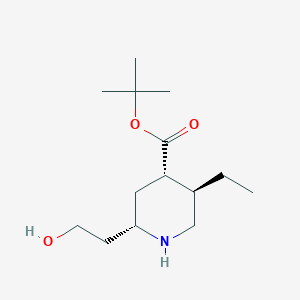
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1401586.png)
